molecular formula C32F16N8Ni B15073423 Nickel(II) hexadecafluoroophthalocyanine

Nickel(II) hexadecafluoroophthalocyanine

Cat. No.: B15073423
M. Wt: 859.1 g/mol
InChI Key: URIMSIWGZBACEM-UHFFFAOYSA-N
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Description

Nickel(II) hexadecafluoroophthalocyanine is a fluorinated derivative of nickel phthalocyanine, a macrocyclic compound with a planar structure comprising a central nickel(II) ion coordinated to four nitrogen atoms within a conjugated 18-π-electron aromatic ligand. The substitution of 16 hydrogen atoms with fluorine atoms in the phthalocyanine ring significantly alters its electronic, optical, and chemical properties. This fluorination enhances electron-withdrawing effects, improving stability and modifying solubility behavior compared to non-fluorinated analogs .

Properties

Molecular Formula

C32F16N8Ni

Molecular Weight

859.1 g/mol

IUPAC Name

5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;nickel(2+)

InChI

InChI=1S/C32F16N8.Ni/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2

InChI Key

URIMSIWGZBACEM-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Ni+2]

Origin of Product

United States

Preparation Methods

Nickel(II) hexadecafluoroophthalocyanine can be synthesized through several methods. One common synthetic route involves the reaction of nickel(II) chloride with hexadecafluorophthalocyanine in the presence of a suitable solvent . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Nickel(II) hexadecafluoroophthalocyanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of nickel(III) complexes, while reduction reactions can result in the formation of nickel(I) species.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The fluorinated derivative differs structurally from nickel(II) phthalocyanine (CAS 14055-02-8) by replacing 16 hydrogen atoms with fluorine. This substitution introduces strong electron-withdrawing effects, lowering the highest occupied molecular orbital (HOMO) energy level and enhancing oxidative stability. In contrast, non-fluorinated nickel phthalocyanine exhibits higher electron density, making it more reactive in redox processes .

Solubility and Stability

  • Nickel(II) hexadecafluoroophthalocyanine : Fluorination reduces solubility in polar solvents (e.g., water) due to increased hydrophobicity but improves thermal stability (decomposition temperatures >300°C inferred from analogous fluorinated compounds).
  • Nickel(II) phthalocyanine : Soluble in organic solvents like dimethylformamide (DMF) but insoluble in water. Thermal stability is moderate (~250°C decomposition) .
  • Hexaaquanickel(II) chloride ([Ni(H₂O)₆]Cl₂): Highly water-soluble due to its ionic nature but thermally unstable, decomposing upon heating to release water ligands .

Table 1: Key Comparative Data

Property This compound Nickel(II) Phthalocyanine Hexaaquanickel(II) Chloride
Molecular Formula C₃₂F₁₆N₈Ni C₃₂H₁₆N₈Ni [Ni(H₂O)₆]Cl₂
Molecular Weight (g/mol) ~859 (estimated) 571.21 237.69
Solubility Low in polar solvents Soluble in DMF Water-soluble
Thermal Stability >300°C (inferred) ~250°C Decomposes upon heating
Primary Applications Organic electronics Catalysis, dyes Electroplating precursors

Mechanistic Differences in Reactivity

Fluorination in nickel phthalocyanine reduces susceptibility to nucleophilic attack, as seen in resistance to hydrolysis under acidic or basic conditions. In contrast, nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O, CAS 13520-61-1), a non-macrocyclic nickel compound, is highly hygroscopic and reactive, decomposing explosively under heating due to perchlorate’s oxidizing nature . This highlights the stability advantages of fluorinated phthalocyanines in harsh environments.

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